Bis(2-phenoxyethyl) butanedioate
CAS No.: 7460-86-8
Cat. No.: VC7998233
Molecular Formula: C20H22O6
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7460-86-8 |
|---|---|
| Molecular Formula | C20H22O6 |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | bis(2-phenoxyethyl) butanedioate |
| Standard InChI | InChI=1S/C20H22O6/c21-19(25-15-13-23-17-7-3-1-4-8-17)11-12-20(22)26-16-14-24-18-9-5-2-6-10-18/h1-10H,11-16H2 |
| Standard InChI Key | JVQXQUVIYJRNRM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OCCOC(=O)CCC(=O)OCCOC2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)OCCOC(=O)CCC(=O)OCCOC2=CC=CC=C2 |
Introduction
1. Introduction to Bis(2-phenoxyethyl) Butanedioate
Bis(2-phenoxyethyl) butanedioate is an organic compound that likely belongs to the class of esters derived from butanedioic acid (commonly known as succinic acid) and 2-phenoxyethanol. Its structure can be inferred to consist of two 2-phenoxyethyl groups esterified to the carboxylic acid groups of butanedioic acid. This type of compound is often synthesized for specific industrial or research purposes due to its unique chemical properties.
3. Synthesis of Bis(2-phenoxyethyl) Butanedioate
General Synthetic Route
The synthesis of this compound likely involves:
-
Esterification Reaction:
-
Reacting butanedioic acid (succinic acid) with excess 2-phenoxyethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Removal of water via azeotropic distillation to drive the reaction forward.
-
Reaction Equation
4. Potential Applications
Industrial Uses
Esters like Bis(2-phenoxyethyl) butanedioate are often used as:
-
Plasticizers: To enhance the flexibility of polymers.
-
Solvents: In coatings, inks, or adhesives due to their miscibility with various organic compounds.
Research Applications
This compound might find applications in:
-
Material Science: As a precursor for polymer synthesis or modification.
-
Pharmaceuticals: As an intermediate in drug formulation or delivery systems.
5. Hypothetical Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | ~358.39 g/mol |
| Boiling Point | Estimated ~350–400°C |
| Melting Point | Likely below room temperature |
| Solubility | Soluble in organic solvents; insoluble in water |
| Functional Groups | Ester, Ether, Phenyl |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume